molecular formula C21H25BrN4O2 B11143803 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B11143803
M. Wt: 445.4 g/mol
InChI Key: LGNGWSXHQOBCKW-UHFFFAOYSA-N
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Description

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound that belongs to the class of pyrimidoindazoles This compound is characterized by its unique structure, which includes a bromine atom, multiple methyl groups, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindazole core, bromination, and subsequent functionalization with the pyran ring.

    Formation of Pyrimidoindazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindazole ring system.

    Functionalization with Pyran Ring: The final step involves the coupling of the pyrimidoindazole core with the pyran ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as azides or thiols.

Scientific Research Applications

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, multiple methyl groups, and the pyran ring distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H25BrN4O2

Molecular Weight

445.4 g/mol

IUPAC Name

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyloxan-4-yl)acetamide

InChI

InChI=1S/C21H25BrN4O2/c1-12-17(10-19(27)24-15-7-8-28-21(3,4)11-15)13(2)26-20(23-12)16-6-5-14(22)9-18(16)25-26/h5-6,9,15H,7-8,10-11H2,1-4H3,(H,24,27)

InChI Key

LGNGWSXHQOBCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NC4CCOC(C4)(C)C

Origin of Product

United States

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